molecular formula C7H9NS B157570 3-(Methylthio)aniline CAS No. 1783-81-9

3-(Methylthio)aniline

Cat. No.: B157570
CAS No.: 1783-81-9
M. Wt: 139.22 g/mol
InChI Key: KCHLDNLIJVSRPK-UHFFFAOYSA-N
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Description

3-(Methylthio)aniline, also known as 3-(Methylmercapto)aniline or 3-Aminothioanisole, is an organic compound with the molecular formula CH₃SC₆H₄NH₂. It is a derivative of aniline where a methylthio group is substituted at the meta position of the benzene ring. This compound is a clear liquid that can range in color from colorless to light orange or yellow .

Scientific Research Applications

3-(Methylthio)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Safety and Hazards

3-(Methylthio)aniline is moderately toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . When heated to decomposition, it emits toxic vapors of NOx and SOx .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylthio)aniline can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrothioanisole with hydrogen in the presence of a catalyst such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrothioanisole under controlled conditions. The reaction is typically carried out in a hydrogen atmosphere at elevated temperatures and pressures to ensure complete reduction of the nitro group .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)aniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The meta position of the methylthio group affects the compound’s electronic properties and steric hindrance, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLDNLIJVSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061964
Record name m-(Methylthio)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783-81-9
Record name 3-(Methylthio)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1783-81-9
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Record name Benzenamine, 3-(methylthio)-
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Record name 3-(Methylthio)aniline
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Record name Benzenamine, 3-(methylthio)-
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Record name m-(Methylthio)aniline
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Record name 3-(methylthio)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the enantioselective oxidation of 3-(methylthio)aniline significant in drug metabolism research?

A1: Mammalian flavin-containing monooxygenases (FMOs) play a crucial role in detoxifying xenobiotics, including drugs, by catalyzing their oxidation [, ]. this compound serves as a valuable model compound because its sulfoxidation product can exist as two enantiomers (R and S). Studying the enantioselectivity of this reaction, meaning the preferential formation of one enantiomer over the other, provides insights into the FMO enzyme's active site and its interactions with different substrates. This information is vital for predicting drug metabolism pathways and potential drug-drug interactions.

Q2: How do microbial monooxygenases offer an alternative for studying mammalian FMOs?

A2: Mammalian FMOs are notoriously difficult to isolate and study in large quantities []. The research demonstrates that microbial flavoprotein monooxygenases, with sequence similarity to human FMOs, can mimic their activity []. This discovery is significant because these microbial enzymes can be readily produced in the lab using recombinant DNA technology. This accessibility allows researchers to screen and identify microbial monooxygenases capable of enantioselectively oxidizing compounds like this compound, serving as valuable tools for generating and studying drug metabolites.

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